molecular formula C13H16Cl2FN B6600599 3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1803587-14-5

3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B6600599
CAS RN: 1803587-14-5
M. Wt: 276.17 g/mol
InChI Key: USYACSPKUORWHF-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride (3CPF8AOHCl) is an organic compound that is commonly used in scientific research. It is a fluorinated bicyclic compound with a unique chemical structure, making it of great interest to researchers. 3CPF8AOHCl has been used in a variety of experiments, including drug synthesis, biochemical studies, and medical research.

Scientific Research Applications

3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride has been used in a variety of scientific research applications. It has been used in drug synthesis, as a starting material for the synthesis of a variety of drugs, including anti-inflammatory and anti-cancer agents. It has also been used in biochemical studies, as a model compound for the study of enzyme-catalyzed reactions. In addition, this compound has been used in medical research, as a model compound for the study of drug metabolism and drug-drug interactions.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride is not fully understood. However, it is believed to act as a substrate for various enzymes, such as cytochrome P450 enzymes. It is thought that these enzymes catalyze the oxidation of this compound, resulting in the formation of various metabolites, which are then further metabolized by other enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed to have anti-inflammatory and anti-cancer properties, as evidenced by its use in the synthesis of various drugs. In addition, this compound has been shown to inhibit the growth of certain cancer cell lines in vitro.

Advantages and Limitations for Lab Experiments

3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is easily synthesized from a variety of starting materials. In addition, it is a relatively inexpensive compound, making it a cost-effective choice for research. However, this compound is toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for research using 3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in drug synthesis, biochemical studies, and medical research. Finally, further research could be done to optimize the synthesis of this compound, as well as to develop novel synthetic methods for its preparation.

Synthesis Methods

3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride can be synthesized from a variety of starting materials. One method involves the reaction of 2-chlorophenylmagnesium bromide with fluorobenzene in the presence of a base. This reaction yields a mixture of this compound and 3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride. The this compound can then be isolated by column chromatography. Alternatively, this compound can be synthesized from the reaction of 3-chlorophenol with 1-fluorobutane in the presence of a base.

properties

IUPAC Name

3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFN.ClH/c14-12-4-2-1-3-11(12)13(15)7-9-5-6-10(8-13)16-9;/h1-4,9-10,16H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYACSPKUORWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)(C3=CC=CC=C3Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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